5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a bromo-fluoro-substituted indenamine, a type of organic compound that contains a fused benzene and cyclopentene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common approach is the halogenation of indene derivatives followed by amination. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo-compounds.
Reduction: Reduction of the bromo-fluoro groups.
Substitution: Replacement of bromo or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indenamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: Due to its structural similarity to certain natural products, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer and infectious diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biological molecules to produce its biological activity. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol: A closely related compound with similar structural features but different functional groups.
5-Bromo-2,3-dihydro-1H-inden-1-amine: A compound with a similar indenamine core but lacking the fluoro substituent.
Uniqueness: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine stands out due to its combination of bromo and fluoro substituents, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOBYXDJPIHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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